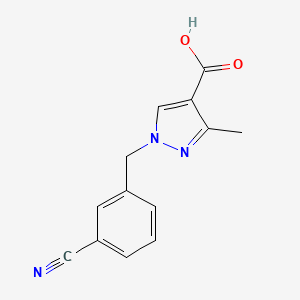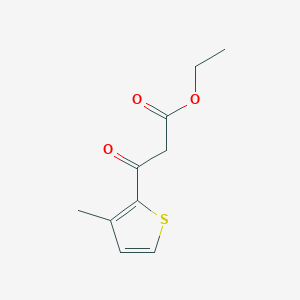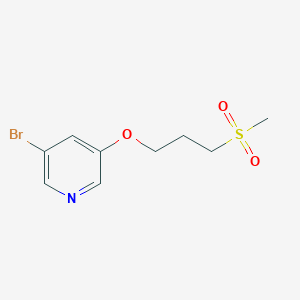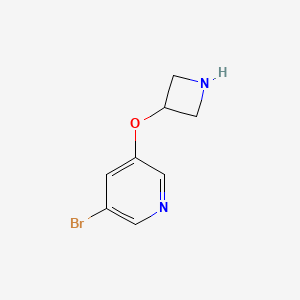
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the Huisgen cycloaddition reaction of azide and alkyne compounds . In this method, the azide is converted to a highly reactive diazo intermediate that readily reacts with the alkyne under the influence of a copper catalyst, forming the triazole ring . Other methods for synthesizing similar compounds include the use of N-alkylated alkynamides or 3-ethynylbenzonitrile, which react with sodium azide to form the desired triazole derivative.Applications De Recherche Scientifique
Enzyme Inhibition
The compound has been used in the synthesis of Pd-based complexes bearing both 2-aminopyridine and N-heterocyclic carbene (NHC) ligands . These complexes have been tested for their inhibitor effects on some metabolic enzymes such as carbonic anhydrase and xanthine oxidase enzymes . The IC50 range for hCA I, hCA II, and XO were determined as 0.325–0.707, 0.238–0.636, and 0.576–1.693 μM, respectively .
Molecular Docking
Molecular docking was performed by using CDOCKER tool as a part of Discovery studio 2019, not only to determine the binding mode of synthesized inhibitors, but also to determine the correlation between the CDOCKER score values and IC50 values . This suggests that the compound could be used in the development of effective medicine for XO .
Coordination Chemistry
The NHCs can form stable complexes with almost all transition metals . Stable metal–NHC complexes of many transition metals such as Pt, Ru, Pd, Fe, Ni, Co, Zn, Mn, Hg, Ag, Cu, and Au have already been synthesized . This suggests that “1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid” could potentially be used in the development of new coordination compounds.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with enzymes in the xanthine oxidoreductase (xor) family .
Mode of Action
Similar compounds have been shown to inhibit xors, potentially affecting their catalytic activity .
Biochemical Pathways
Xors play key roles in the catabolism of purines, aldehydes, drugs, and xenobiotics, as well as interconversions between co and co2 . Therefore, the inhibition of XORs could potentially impact these pathways.
Result of Action
The inhibition of xors could potentially lead to changes in the metabolism of purines, aldehydes, drugs, and xenobiotics .
Propriétés
IUPAC Name |
1-[(3-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWGCRQOOFKIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)


![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)



![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
![4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1399961.png)
